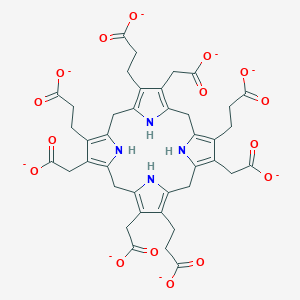

uroporphyrinogen III(8-)

Description

Centrality in Tetrapyrrole Biosynthetic Pathways

Uroporphyrinogen III stands at a critical crossroads, from which several essential biosynthetic pathways diverge. The fate of this macrocycle is determined by the next enzymatic step, which channels it into one of several distinct branches.

Heme Biosynthesis Pathway Integration

In the well-established pathway for heme synthesis, uroporphyrinogen III is acted upon by the enzyme uroporphyrinogen decarboxylase. frontierspecialtychemicals.comfrontiersin.org This enzyme catalyzes the stepwise decarboxylation of the four acetic acid side chains on the uroporphyrinogen III molecule, converting them into methyl groups to form coproporphyrinogen III. mdpi.comnih.gov This reaction is a shared step in both the protoporphyrin-dependent and coproporphyrin-dependent pathways of heme biosynthesis. mdpi.com Following its formation, coproporphyrinogen III is transported into the mitochondria for the subsequent steps of heme synthesis, which ultimately involve the insertion of iron into the protoporphyrin IX ring. nih.gov

| Enzyme | Substrate | Product | Cellular Location (Eukaryotes) |

| Uroporphyrinogen Decarboxylase | Uroporphyrinogen III | Coproporphyrinogen III | Cytosol |

| Coproporphyrinogen Oxidase | Coproporphyrinogen III | Protoporphyrinogen IX | Mitochondria |

| Protoporphyrinogen Oxidase | Protoporphyrinogen IX | Protoporphyrin IX | Mitochondria |

| Ferrochelatase | Protoporphyrin IX | Heme | Mitochondria |

Chlorophyll (B73375) Biosynthesis Pathway Integration

In photosynthetic organisms, uroporphyrinogen III is also the precursor for chlorophylls, the primary pigments involved in photosynthesis. wikipedia.orgresearchgate.net Similar to the heme pathway, the initial step involves the decarboxylation of uroporphyrinogen III to coproporphyrinogen III by uroporphyrinogen decarboxylase. researchgate.netresearchgate.net From coproporphyrinogen III, the pathway continues towards the synthesis of protoporphyrin IX. researchgate.net At this point, the insertion of a magnesium ion into the protoporphyrin IX ring, a reaction catalyzed by magnesium chelatase, commits the molecule to the chlorophyll branch of the tetrapyrrole pathway. researchgate.net

| Enzyme | Substrate | Product | Key Divergence Point |

| Uroporphyrinogen Decarboxylase | Uroporphyrinogen III | Coproporphyrinogen III | Shared with Heme Pathway |

| Magnesium Chelatase | Protoporphyrin IX | Mg-Protoporphyrin IX | Commitment to Chlorophyll Synthesis |

Corrinoid (Vitamin B12) Biosynthesis Pathway Integration

The biosynthesis of vitamin B12, a complex corrinoid, also originates from uroporphyrinogen III. nih.govwikipedia.org However, instead of decarboxylation, the first committed step in this pathway is the methylation of uroporphyrinogen III at positions C-2 and C-7 by the enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT). mdpi.compsu.edu This reaction forms precorrin-2, the first intermediate specific to the corrinoid and siroheme (B1205354) pathways. pnas.orgpsu.edu Subsequent enzymatic steps, which can differ between aerobic and anaerobic organisms, lead to the intricate structure of the corrin (B1236194) ring system of vitamin B12. wikipedia.org The insertion of a cobalt ion is a key step in this pathway. wikipedia.org

| Pathway | Key Enzyme | Initial Product | Metal Ion |

| Vitamin B12 (Aerobic) | Uroporphyrinogen III Methyltransferase | Precorrin-2 | Cobalt (inserted later) |

| Vitamin B12 (Anaerobic) | Uroporphyrinogen III Methyltransferase | Precorrin-2 | Cobalt (inserted earlier) |

Siroheme and Coenzyme F430 Biosynthesis Integration

Uroporphyrinogen III is the common precursor for the synthesis of siroheme and coenzyme F430. wikipedia.orgnih.gov Similar to the vitamin B12 pathway, the initial step is the methylation of uroporphyrinogen III to form precorrin-2. pnas.orgmdpi.com From precorrin-2, the pathway to siroheme involves a dehydrogenation step to form sirohydrochlorin, followed by the insertion of an iron ion. pnas.org

The biosynthesis of coenzyme F430, a nickel-containing tetrapyrrole essential for methanogenesis, also proceeds from uroporphyrinogen III via sirohydrochlorin. nih.govwikipedia.orgfraunhofer.de After the formation of sirohydrochlorin, a nickel ion is inserted into the macrocycle. wikipedia.org A series of further enzymatic modifications then leads to the final structure of coenzyme F430. nih.gov

| Cofactor | Precursor from Uroporphyrinogen III | Key Intermediate | Metal Ion |

| Siroheme | Precorrin-2 | Sirohydrochlorin | Iron |

| Coenzyme F430 | Precorrin-2 | Sirohydrochlorin | Nickel |

Structure

2D Structure

Properties

Molecular Formula |

C40H36N4O16-8 |

|---|---|

Molecular Weight |

828.7 g/mol |

IUPAC Name |

3-[7,12,18-tris(2-carboxylatoethyl)-3,8,13,17-tetrakis(carboxylatomethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-8 |

InChI Key |

HUHWZXWWOFSFKF-UHFFFAOYSA-F |

Canonical SMILES |

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-] |

Origin of Product |

United States |

Enzymology of Uroporphyrinogen Iii 8 Formation

Hydroxymethylbilane (B3061235) Synthase (HMBS; EC 2.5.1.61)

Also known as porphobilinogen (B132115) deaminase (PBGD), Hydroxymethylbilane Synthase is the third enzyme in the heme biosynthetic pathway. rsc.orgpnas.org It catalyzes the head-to-tail condensation of four molecules of the monopyrrole porphobilinogen (PBG) to form a linear tetrapyrrole called hydroxymethylbilane (HMB). pnas.orgnih.gov

Catalytic Mechanism and Intermediates (e.g., ES, ES2, ES3, ES4 complexes)

The catalytic cycle of HMBS involves the stepwise polymerization of four PBG molecules onto a unique cofactor, resulting in the formation of a linear hexapyrrole chain within the active site. nih.govportlandpress.com This process proceeds through a series of stable enzyme-substrate (ES) intermediate complexes. portlandpress.comresearchgate.net

The reaction begins with the binding of the first PBG molecule to the holoenzyme (E), forming the ES complex. Subsequent additions of PBG molecules lead to the formation of ES₂, ES₃, and finally the ES₄ complex. researchgate.net The first three intermediates (ES, ES₂, and ES₃) are relatively stable, while the ES₄ complex is rapidly hydrolyzed to release the final product, hydroxymethylbilane (HMB), and regenerate the holoenzyme. portlandpress.com

Quantum mechanical calculations have detailed the addition of a single PBG molecule into four primary steps:

Protonation of the substrate (PBG): An arginine residue (R26) is proposed to donate a proton to the amino group of PBG. rsc.orgrsc.org

Electrophilic addition: The reactive intermediate undergoes electrophilic addition to the terminal pyrrole (B145914) ring of the enzyme-bound cofactor or the growing polypyrrole chain. rsc.orgrsc.org An aspartate residue (D99) stabilizes the intermediate formed during this step. rsc.orgrsc.org

Deprotonation: A proton is removed from the α-position of the newly added pyrrole ring, completing one cycle of the catalytic mechanism. rsc.orgrsc.org

Table 1: Enzyme-Substrate Intermediates in HMBS Catalysis

| Complex | Description | Stability |

| ES | Holoenzyme bound to one molecule of porphobilinogen. | Relatively Stable portlandpress.com |

| ES₂ | Holoenzyme bound to a dipyrrole chain. | Relatively Stable portlandpress.com |

| ES₃ | Holoenzyme bound to a tripyrrole chain. | Relatively Stable portlandpress.com |

| ES₄ | Holoenzyme bound to a tetrapyrrole chain (the complete HMB precursor). | Rapidly Hydrolyzed portlandpress.com |

Cofactor Involvement (e.g., dipyrromethane cofactor)

A defining feature of HMBS is its unique dipyrromethane (DPM) cofactor, which is covalently attached to a conserved cysteine residue (Cys261 in human HMBS) via a thioether bond. nih.goviiit.ac.inresearchgate.net This cofactor acts as a primer, providing the foundation upon which the tetrapyrrole chain is assembled. researchgate.netuniprot.org The enzyme itself catalyzes the assembly of its own DPM cofactor from two molecules of PBG. uniprot.org Throughout the catalytic cycle, the DPM cofactor remains bound to the enzyme. portlandpress.com

Structural Basis for Substrate Binding and Tetramerization

X-ray crystallography has revealed that HMBS is a monomeric enzyme composed of three domains. pnas.orgresearchgate.net The active site is located in a cleft between domains 1 and 2, where PBG binding and the elongation of the polypyrrole chain occur. pnas.orgresearchgate.netresearchgate.net Domain 3 houses the loop containing the cysteine residue to which the DPM cofactor is attached. portlandpress.com

Studies have identified a single substrate-binding site where each of the four PBG molecules sequentially binds. nih.gov Key amino acid residues within this site play crucial roles in substrate interaction. For instance, the propionate (B1217596) group of the incoming PBG interacts with an arginine residue (Arg173), while the acetate (B1210297) group associates with an arginine (Arg26) and a serine (Ser28). nih.gov The aminomethyl group and the pyrrole nitrogen of PBG form hydrogen bonds with the side chains of a glutamine (Gln34) and an aspartate (Asp99), respectively. nih.gov

Conformational changes, including the movement of an active-site loop and a turn in the cofactor, are essential to create space for the growing polypyrrole chain. pnas.org The elongating, negatively charged polypyrrole is stabilized by interactions with numerous residues and water molecules within the active site. pnas.org

Uroporphyrinogen III Synthase (UROIIIS/U3S; EC 4.2.1.75)

Following the formation of the linear hydroxymethylbilane by HMBS, Uroporphyrinogen III Synthase (also known as uroporphyrinogen-III cosynthase) catalyzes the next critical step: the cyclization of HMB to form uroporphyrinogen III. ebi.ac.ukutah.edureactome.org This reaction is remarkable as it involves not only ring closure but also an intramolecular rearrangement. ebi.ac.uk

Catalytic Mechanism: The Spiro-Mechanism Hypothesis

The conversion of the linear HMB into the asymmetric uroporphyrinogen III is explained by the spiro-mechanism hypothesis. ebi.ac.uk This mechanism is supported by the strong inhibition of the enzyme by a spiro-lactam intermediate analog. ebi.ac.uk

The proposed mechanism involves several key steps:

The enzyme catalyzes the removal of the hydroxyl group from the hydroxymethyl group of HMB, generating a reactive azafulvenium cation. researchgate.net

An electrophilic attack of this cation on the C-16 position of the D-ring leads to the formation of a key spirocyclic pyrrolenine intermediate. ebi.ac.ukresearchgate.net

The C15-C16 bond between the D-ring and its methylene (B1212753) linker is cleaved. ebi.ac.uk

The D-ring then rebonds to the molecule, forming the macrocycle. ebi.ac.uk

D-ring Inversion and Macrocycle Formation

A crucial event in the UROIIIS-catalyzed reaction is the inversion of the fourth pyrrole ring (ring D) of the linear HMB molecule. ebi.ac.uknih.govwikipedia.org This rearrangement swaps the positions of the acetate and propionate side chains on the D-ring, resulting in the characteristic AP-AP-AP-PA arrangement of uroporphyrinogen III. wikipedia.orgutah.edu Following this inversion, the enzyme facilitates the condensation reaction that closes the macrocycle by eliminating the hydroxyl group from the first ring's methyl group and a hydrogen atom from the inverted D-ring. wikipedia.org This asymmetric cyclization produces the physiologically essential uroporphyrinogen III isomer. nih.gov

Azafulvene and Spiro-pyrrolenine Intermediates

The prevailing mechanism for the conversion of hydroxymethylbilane to uroporphyrinogen III is the "spiro-mechanism," which involves key transient species. ebi.ac.uk The reaction is initiated by the loss of the terminal hydroxyl group from the hydroxymethylbilane substrate, which generates a reactive azafulvene intermediate. nih.govresearchgate.net This electrophilic species then undergoes an intramolecular attack, where a bond is formed between the C-1 and C-16 positions of the substrate, creating a distinctive spiro-pyrrolenine intermediate. nih.govnih.govsoton.ac.uk

This spiro intermediate is a key transition state in the reaction. nih.govnih.gov Its formation allows for the subsequent cleavage of the bond between the C-15 methylene bridge and ring D. researchgate.netsoton.ac.uk This cleavage event generates a second azafulvene intermediate on ring C, which can then react with the free alpha-position on ring D. researchgate.net The final step is the re-cyclization of the intermediate to yield the stable macrocycle of uroporphyrinogen III, with the characteristic inversion of the D-ring. ebi.ac.uksoton.ac.uk The validity of this spiro-mechanism is supported by strong inhibition of the enzyme by a stable spirolactam analog of the proposed intermediate. nih.govebi.ac.uk

Enzyme Kinetics and Substrate Specificity

Uroporphyrinogen III synthase exhibits a high specificity for its linear tetrapyrrole substrate, hydroxymethylbilane. uniprot.orgnih.gov The enzyme efficiently catalyzes the conversion of HMB to uroporphyrinogen III without the need for other cofactors. nih.gov In the absence of the enzyme, hydroxymethylbilane slowly and non-enzymatically cyclizes to form the non-functional uroporphyrinogen I isomer. researchgate.netutah.edu

The kinetic parameters of uroporphyrinogen III synthase have been characterized from various sources, showing some variation depending on the organism. The Michaelis constant (Kₘ) for hydroxymethylbilane typically falls within the low micromolar to nanomolar range, indicating a high affinity of the enzyme for its substrate. The enzyme's activity is also dependent on pH, with optimal activity generally observed in the neutral to slightly alkaline range.

| Organism | Kₘ for Hydroxymethylbilane | Optimal pH | Reference |

|---|---|---|---|

| Homo sapiens (Human) | 0.15 µM | 8.2 | uniprot.org |

| Homo sapiens (Human Erythrocytes) | 5-20 µM | 7.4 | nih.gov |

| Escherichia coli | 5 µM | 7.8 | portlandpress.com |

| Bacillus subtilis | 330 nM (0.33 µM) | 8.3 | mcmaster.ca |

Molecular Interactions within the Active Site

The active site of uroporphyrinogen III synthase is located in a large cleft formed at the juncture of its two α/β domains. nih.govresearchgate.net Structural studies of the enzyme, particularly from Thermus thermophilus, in complex with its product, uroporphyrinogen III, reveal the critical molecular interactions that govern substrate binding and catalysis. nih.govacs.org

The product is primarily held in place through a network of hydrogen bonds between the acetate and propionate side-chain carboxylates of the tetrapyrrole and the main-chain amides of the protein. nih.govacs.orgacs.org Notably, the interactions involving the A and B ring carboxylate side chains appear to anchor the molecule across both domains, likely dictating the closed conformation of the enzyme during catalysis. nih.govacs.org In contrast, the C and D rings are less constrained, which is consistent with the conformational flexibility required for the inversion of the D-ring during the reaction. nih.govacs.orgacs.org

A key feature of the active site is the notable lack of direct interactions between the enzyme and the pyrrole NH groups of the product; instead, these groups form hydrogen bonds with ordered water molecules. nih.gov This suggests that the enzyme does not rely heavily on charge-charge interactions with the substrate's carboxylate groups. ebi.ac.ukembopress.org Mutational studies have shown that even highly conserved residues with titratable side chains are not individually essential for catalysis, suggesting that the enzyme mechanism does not depend on acid/base catalysis by a single amino acid residue. nih.govembopress.org However, a conserved tyrosine residue has been identified in a position where it could potentially facilitate the initial step of the reaction, the loss of the hydroxyl group from the substrate. nih.govacs.org

| Interacting Component of Uroporphyrinogen III | Enzyme/Solvent Interaction Partner | Type of Interaction | Reference |

|---|---|---|---|

| Acetate and Propionate Side Chains (Carboxylates) | Protein Main-Chain Amides | Hydrogen Bonds | nih.govacs.orgacs.org |

| Pyrrole NH Groups | Ordered Water Molecules | Hydrogen Bonds | nih.gov |

| Hydroxymethyl group of HMB (Substrate) | Conserved Tyrosine Residue (Potential) | Facilitation of Hydroxyl Loss | nih.govacs.org |

Structural Biology and Dynamics of Uroporphyrinogen Iii Synthase

Crystal Structure Determination and Analysis

The three-dimensional structures of uroporphyrinogen III synthase (U3S) from various organisms, including humans, Thermus thermophilus, and Pseudomonas syringae, have been determined by X-ray crystallography. nih.govrcsb.orgrcsb.orgrcsb.org These structural studies have provided significant insights into the enzyme's architecture and function. The crystal structure of human U3S, for instance, was determined at a resolution of 1.85 Å. nih.govrcsb.org The protein crystallizes in the P1 space group with two molecules in the asymmetric unit, revealing inherent flexibility. nih.gov Similarly, the structure of U3S from P. syringae was solved at 2.5 Å resolution. rcsb.org The availability of multiple crystal structures, including apoenzyme and product-bound forms, has been crucial for understanding the enzyme's dynamic nature. nih.govacs.orgnih.gov

Table 1: Representative Crystal Structures of Uroporphyrinogen III Synthase

| PDB ID | Organism | Resolution (Å) | State | Reference |

| 1JR2 | Homo sapiens | 1.85 | Apoenzyme | nih.govrcsb.org |

| 3D8N | Thermus thermophilus HB27 | 1.90 | Product (Uro'gen III) Complex | rcsb.org |

| 3RE1 | Pseudomonas syringae pv. tomato DC3000 | 2.50 | Apoenzyme | rcsb.org |

| 3MW8 | Shewanella amazonensis SB2B | 1.65 | Apoenzyme | pdbj.org |

Two-Domain Architecture and Interdomain Flexibility

Uroporphyrinogen III synthase consistently exhibits a bilobed or two-domain structure across different species. nih.govresearchgate.net The enzyme is composed of two α/β domains, each featuring a parallel β-sheet core surrounded by α-helices. nih.gov These two domains are connected by a flexible linker, often described as a two-strand anti-parallel β-ladder or β-sheet. nih.govrcsb.org The active site of the enzyme is located in the large, open cleft formed at the interface between these two domains. nih.govresearchgate.netwikipedia.org

A key feature revealed by crystallography is the significant interdomain flexibility. nih.govresearchgate.net The comparison of different crystal structures, sometimes even between crystallographically independent molecules within the same crystal, shows a wide range of relative orientations of the two domains. nih.govnih.gov Superposition of various U3S structures reveals that the domains can rotate up to 90 degrees relative to each other. nih.gov This inherent flexibility is not due to a single hinge point but results from gradual shifts in the backbone angles of the linker region. nih.gov This motion allows the enzyme to adopt conformations ranging from "open" to "closed". nih.govembopress.org The open conformation is thought to facilitate the binding of the substrate and release of the product, while the closed form is necessary for catalysis. embopress.org

Conformational Changes and Catalysis

The catalytic function of U3S is intrinsically linked to dynamic conformational changes. The enzyme must bind the linear substrate, hydroxymethylbilane (B3061235), orient it correctly for cyclization and D-ring inversion, and then release the macrocyclic product, uro'gen III.

Hinge-like Movement and Domain Closure

The transition between the open and closed states of the enzyme is characterized by a hinge-like movement that brings the two domains together. embopress.orgresearchgate.net Analysis of multiple crystal structures reveals that this domain closure is a critical step in the catalytic cycle. nih.govembopress.org The binding of the substrate in the interdomain cleft is thought to trigger this conformational change, creating a protected environment for the highly unstable substrate and facilitating the intricate rearrangement and cyclization reaction. embopress.org The flexibility of the linker connecting the two domains is essential for this movement. nih.govnih.gov This domain closure is modulated by interactions within the enzyme, and mutations can affect this dynamic process. For example, mutations at the C73 hotspot have been shown to modulate inter-domain closure, ultimately affecting protein stability. oup.comoup.com

Role of Conserved Residues in Catalytic Efficiency

Despite the complexity of the reaction it catalyzes, U3S has surprisingly few invariant residues in its active site. nih.govresearchgate.net Mutagenesis studies on human U3S have targeted highly conserved, titratable residues to probe their role in catalysis. nih.govpdbj.org However, mutating these residues, including several serines and threonines, did not abolish enzyme activity, with the least active mutants retaining over 30% of wild-type activity. nih.gov This suggests that the catalytic mechanism does not rely on acid/base catalysis by amino acid side chains. nih.govresearchgate.netebi.ac.uk Instead, it is proposed that the enzyme primarily functions by binding the substrate in a precise conformation that favors the formation of the type III isomer over the spontaneous cyclization to the type I isomer. nih.govasm.org The conserved residues may contribute to catalysis by forming a network of weaker interactions, such as hydrogen bonds with the substrate's carboxylate groups or pyrrole (B145914) nitrogens, which correctly orient the substrate for the reaction. ebi.ac.uk A conserved tyrosine has been identified as potentially important for facilitating the elimination of the hydroxyl group from the substrate to initiate the reaction. nih.govasm.org In P. syringae U3S, mutation of Arg219 to alanine (B10760859) resulted in a significant decrease in enzymatic activity to about 25% of the wild-type, indicating its importance for catalysis in that species. rcsb.org

Molecular Dynamics Simulations and Computational Studies

Molecular dynamics (MD) simulations and other computational methods have been employed to complement experimental data and provide deeper insights into the dynamics and mechanism of U3S. nih.govoup.comnih.gov These studies have explored the interdomain flexibility, the effects of mutations, and the energetics of the reaction pathway.

MD simulations have confirmed the significant flexibility of the enzyme in its ligand-free form and the restriction of interdomain motion upon ligand binding. nih.gov A computational study comparing the wild-type U3S, which has two interdomain linkers due to segment swapping, with engineered single-linker variants showed that the wild-type topology restricts interdomain motions. nih.gov This pre-organization is suggested to reduce the entropy cost of ligand binding and facilitate the functional domain-closure motion required for catalysis. nih.gov

Simulations have also been crucial in understanding the molecular basis of diseases like congenital erythropoietic porphyria (CEP), which is caused by mutations in the U3S gene. oup.comoup.comoup.com For instance, MD simulations of the C73R mutant, a common cause of severe CEP, revealed that the bulky arginine side chain forms unfavorable interactions with the hinge region, twisting the domains and destabilizing the protein. oup.comoup.com These computational models showed that mutations at position 73 can modulate the inter-domain closure, which correlates with the experimentally observed changes in protein stability and cellular half-life. oup.comoup.com

Furthermore, quantum mechanical/molecular mechanical (QM/MM) studies have been used to investigate the reaction mechanism itself. nih.govresearchgate.net These studies have analyzed the proposed spiro-intermediate mechanism and have helped to discard alternative pathways like a sigmatropic shift. researchgate.net Computational analyses suggest that the enzyme binds the D-ring of the substrate in a conformation that protects it from reacting with the A-ring, thus preventing the formation of the non-functional uroporphyrinogen I isomer. researchgate.netresearchgate.net

Probing Interdomain Motion and Ligand Binding Energetics

The catalytic function of uroporphyrinogen III synthase is intrinsically linked to its dynamic structure, characterized by significant interdomain motion and specific ligand binding interactions. Crystal structures of the enzyme in both its apo (unbound) and product-bound states have revealed a remarkable degree of flexibility.

Studies on human U3S have shown that even in the absence of a ligand, the two domains can exhibit a rotational motion of approximately 13.5° relative to one another. nih.gov This inherent flexibility is a key feature that likely facilitates substrate binding and subsequent product release. nih.gov A comparison of eight unique crystal structures of U3S from Thermus thermophilus further underscores this flexibility, revealing a wide range of interdomain angles, up to 90°. nih.gov

Upon binding of the product, uroporphyrinogen III, the enzyme undergoes a significant conformational change, with the two domains closing around the ligand. nih.gov The product is held in place within the interdomain cleft primarily through a network of hydrogen bonds. nih.gov Notably, these interactions mainly occur between the carboxylate side chains of the uro'gen III molecule and the main-chain amide groups of the enzyme, rather than with specific amino acid side chains. nih.gov This mode of binding, which relies on the protein backbone, is consistent with the low level of active site residue conservation observed across different species. nih.gov

Table 1: Interdomain Motion in Human Uroporphyrinogen III Synthase An interactive table detailing the observed rotational motion between the two domains of the enzyme.

| Parameter | Value | Reference |

|---|---|---|

| Rotational Motion | 13.5° | nih.gov |

| Resulting Change in Cleft Opening | ~2.5 Å | nih.gov |

Table 2: Key Interactions in the Uroporphyrinogen III Synthase-Product Complex An interactive table summarizing the primary interactions between the enzyme and its product, uroporphyrinogen III.

| Interacting Ligand Group | Interacting Enzyme Group | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylate Side Chains | Main-Chain Amide Groups | Hydrogen Bonds | nih.gov |

| A & B Ring Carboxylates | Both Structural Domains | Hydrogen Bonds | nih.gov |

Conformational Entropy and Enzyme Function Evolution

The unique structural arrangement of uroporphyrinogen III synthase, specifically its two-domain, segment-swapped topology, has significant implications for its function and evolution. This topology, where two linkers connect the domains, is believed to have evolved to restrict interdomain motion, thereby facilitating the hinge-like movement necessary for catalysis. nih.gov

Computational studies have explored the energetic consequences of this structural feature. By comparing the wild-type, segment-swapped enzyme with computationally generated circular permutants having only a single interdomain linker, researchers have quantified the impact on conformational entropy during ligand binding. nih.gov In the unbound state, the interdomain motions of the wild-type enzyme are significantly more restricted compared to the single-linker variants. nih.gov

This pre-existing restriction of motion has a favorable energetic consequence for ligand binding. The change in conformational entropy upon binding the substrate is a measure of the "cost" of ordering the enzyme's structure into its active, closed conformation. The segment-swapped topology of the wild-type enzyme results in a reduction of this entropy cost. nih.gov This reduction has been estimated to contribute approximately 20% of the total ligand binding free energy, suggesting a significant evolutionary advantage. nih.gov By lowering the entropic penalty of binding, the enzyme can achieve high affinity for its substrate more efficiently. nih.govresearchgate.net

Therefore, the evolution of the segment-swapped architecture in uroporphyrinogen III synthase appears to be a case of form facilitating function. The specific dynamic properties conferred by this topology, namely the restricted interdomain motion and the consequent reduction in the entropic cost of ligand binding, have likely been a key factor in the evolution of its efficient catalytic function. nih.gov

Table 3: Energetic Contribution of Segment-Swapped Topology An interactive table showing the estimated impact of the enzyme's topology on the energetics of ligand binding.

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Conformational Entropy Cost of Ligand Binding | Reduced in wild-type compared to single-linker variants. | Lowers the energetic barrier for substrate binding. | nih.gov |

| Contribution to Ligand Binding Free Energy | Reduction in entropy cost corresponds to ~20% of total binding free energy. | Provides a significant evolutionary advantage for catalytic efficiency. | nih.gov |

Genetic and Molecular Basis of Uroporphyrinogen Iii Synthase Dysfunction

UROS Gene Structure and Expression

The human UROS gene is located on the long arm of chromosome 10, specifically in the region 10q25.2-q26.3. oup.comoup.com The gene spans approximately 34 kb and comprises 10 exons, which are transcribed and processed to produce the UROS enzyme, a polypeptide of 265 amino acids. researcherslinks.com A key feature of the UROS gene is the presence of alternative promoters that regulate its expression in different tissues. A housekeeping promoter directs a basal level of expression in all cells, while a distinct erythroid-specific promoter drives higher levels of expression in developing red blood cells (erythroid cells), where the demand for heme synthesis is greatest. nih.gov The discovery of this dual promoter system was crucial in understanding cases of CEP where mutations were not found in the coding sequence. nih.gov

The coding sequence of the UROS gene dictates the amino acid sequence of the UROS enzyme. The full-length complementary DNA (cDNA) encoding the 265-amino acid polypeptide has been isolated and sequenced. nih.gov The gene structure includes 10 exons, with exons 1 and 2A being untranslated and exons 2B through 10 containing the coding information. researcherslinks.com Mutations within these coding exons can alter the enzyme's structure and function.

In addition to the coding regions, the promoter sequences are vital for initiating gene transcription. The UROS gene has two distinct promoters: a housekeeping promoter and an erythroid-specific promoter. nih.gov The erythroid-specific promoter contains consensus binding sites for key transcription factors that are essential for high-level gene expression in erythroid cells. nih.govnih.gov

The erythroid-specific promoter of the UROS gene contains crucial binding sites for transcription factors that are highly active in red blood cell precursors. nih.gov Among the most important are GATA-1 (GATA binding factor 1) and CP2 (transcription factor CP2). nih.govnih.gov GATA-1 is a master regulator of erythroid differentiation, essential for the expression of most erythroid-specific genes. nih.govfrontiersin.org CP2 is another transcription factor involved in the regulation of several genes, including those in the globin gene clusters. nih.govfrontiersin.org

The functionality of the UROS erythroid promoter relies on the integrity of these binding sites. Studies have shown that specific mutations within a 20-base-pair region of this promoter can disrupt the binding of GATA-1 and CP2. nih.govnih.gov For instance, a mutation at position -70 (T to C) impairs GATA-1 binding, while a mutation at -90 (C to A) affects CP2 binding. nih.govnih.gov These mutations significantly reduce the transcriptional activity of the promoter in erythroid cells, leading to decreased UROS enzyme production and causing CEP. nih.govnih.gov This demonstrates that the coordinated action of GATA-1 and CP2 is necessary for the proper erythroid-specific transcription of the UROS gene. nih.gov

Pathogenic Mutations in UROS Gene

Over 50 different disease-causing mutations have been identified throughout the UROS gene, contributing to the clinical heterogeneity of congenital erythropoietic porphyria. frontiersin.orgmedlineplus.gov These mutations are spread across the promoter regions and the nine coding exons. cellmolbiol.org The type and location of the mutation often correlate with the severity of the resulting enzyme deficiency and the clinical phenotype. cellmolbiol.org

The spectrum of pathogenic mutations in the UROS gene is broad and includes several types that lead to a dysfunctional or non-existent enzyme. cellmolbiol.orgresearcherslinks.com

Missense mutations are the most common type, accounting for over half of all reported mutations. frontiersin.orgoup.com These are single-nucleotide changes that result in the substitution of one amino acid for another in the UROS protein. medlineplus.gov Such changes can disrupt protein folding, stability, and catalytic activity. oup.comoup.com

Nonsense mutations introduce a premature stop codon in the coding sequence, leading to the production of a truncated and typically non-functional protein. cellmolbiol.orgfrontiersin.org

Frameshift mutations , caused by small insertions or deletions of nucleotides that are not in a multiple of three, alter the reading frame of the gene. This results in a completely different and usually non-functional protein from the mutation point onwards, often terminating prematurely. cellmolbiol.org

Splicing mutations occur at the boundaries between exons and introns and interfere with the proper removal of introns from the pre-mRNA. cellmolbiol.orgnih.gov This can lead to the exclusion of exons or the inclusion of introns in the final mRNA, resulting in an aberrant protein. nih.gov

While mutations are found throughout the UROS gene, certain "hotspot" mutations are particularly prevalent in patients with CEP. cellmolbiol.org

C73R (c.217T>C) : This missense mutation, where cysteine at position 73 is replaced by arginine, is the most common mutation found in CEP patients, identified in about one-third of all cases. medlineplus.govmedlineplus.gov The C73R mutation results in a UROS enzyme with severely reduced stability, although the purified enzyme retains about 30% of its normal activity. nih.gov This instability leads to rapid degradation of the mutant protein within the cell, causing a profound enzyme deficiency with less than 1% of normal activity in patients. frontiersin.orgnih.gov

P248Q (p.Pro248Gln) : This is another significant missense mutation that leads to a severe clinical phenotype. nih.gov Similar to C73R, the P248Q mutation causes thermodynamic instability and misfolding of the UROS protein. oup.comoup.com This leads to its premature degradation through the proteasome pathway, resulting in a significant loss of function. oup.comnih.gov A high prevalence of a similar mutation, P248N (p.Pro248Asn), has been noted in Spain. cellmolbiol.org

The molecular consequences of these and other missense mutations often involve a decrease in the thermodynamic stability of the UROS enzyme, making it prone to misfolding and aggregation. oup.comresearchgate.net

Molecular Mechanisms of Enzyme Dysfunction due to Mutation

The primary molecular mechanism by which UROS mutations cause disease is the reduction of functional UROS enzyme. This can occur through several interconnected pathways. Many missense mutations, including the common C73R and P248Q variants, lead to the production of an enzyme that, while potentially retaining some intrinsic catalytic activity, is structurally unstable. oup.comresearchgate.net

In vitro studies and computational analyses have confirmed that a majority of missense mutations in UROS are predicted to decrease the protein's stability. oup.comoup.com For example, the C73R mutation is known to cause a conformational change that reduces the kinetic stability of the enzyme. researchgate.net Similarly, the P248Q mutant protein is also destabilized and targeted for proteasomal degradation. nih.gov Therefore, a predominant mechanism of enzyme dysfunction in CEP is not necessarily a direct hit to the catalytic site, but rather the induction of protein misfolding and subsequent degradation, a phenomenon known as a loss-of-function due to protein misfolding. oup.comresearchgate.net

Reduced Catalytic Activity and Enzyme Instability

Many mutations in the UROS gene result in a significant reduction in the catalytic activity of the uroporphyrinogen III synthase (UROS) enzyme. oup.com However, research indicates that a primary driver of UROS deficiency is often not a direct impairment of the catalytic machinery itself, but rather a decrease in the enzyme's stability. oup.comresearchgate.net

A significant number of missense mutations, which alter a single amino acid in the protein sequence, lead to thermodynamic instability of the UROS enzyme. oup.comoup.com This instability makes the enzyme more prone to unfolding and aggregation, particularly at physiological temperatures. For instance, the common C73R mutation, found in about a third of CEP cases, results in a protein that, while retaining some intrinsic catalytic function, unfolds and aggregates at a much faster rate than the wild-type enzyme. medlineplus.govoup.comnih.gov This accelerated degradation drastically reduces the amount of functional enzyme available in the cell. oup.comnih.gov

Studies have shown a direct correlation between the in vitro half-life of mutated UROS proteins and their expression levels within cells. oup.com Mutations that cause a more significant decrease in the enzyme's kinetic stability generally lead to lower intracellular concentrations of the protein. oup.com This suggests that even if a mutant enzyme retains some catalytic potential, its instability prevents it from performing its function effectively due to its rapid removal from the cellular environment.

Interactive Table: Impact of select UROS mutations on enzyme stability and activity.

| Mutation | Effect on Stability | Residual Activity | Associated Phenotype Severity |

|---|---|---|---|

| C73R | Drastically reduced kinetic stability, prone to aggregation. oup.comnih.gov | Retains partial intrinsic activity but is rapidly degraded. nih.govpnas.org | Severe. pnas.orgactasdermo.org |

| P248Q | Reduced kinetic stability and increased protein turnover. oup.compnas.org | Retains significant intrinsic enzymatic activity but is misfolded. oup.comoup.com | Severe. pnas.org |

| A66V | Accelerated protein unfolding. oup.com | Low residual activity. oup.com | Mild. oup.com |

| A104V | Retains high enzymatic activity and stability. oup.com | 7.7% of normal activity. nih.gov | Mild. nih.gov |

Altered Protein Folding and Degradation Pathways (e.g., proteasome pathway)

The cellular quality control system plays a critical role in managing misshapen or unstable proteins. In the case of many UROS mutations, the resulting enzyme is misfolded and recognized by the cell's machinery for degradation. oup.compnas.org The primary pathway responsible for the removal of these aberrant UROS proteins is the ubiquitin-proteasome pathway (UPP). oup.comoup.comthermofisher.com

The UPP is a major system for protein degradation in eukaryotic cells. nih.gov It involves the tagging of substrate proteins with a small molecule called ubiquitin. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, a large protein complex, to recognize and degrade the tagged protein. thermofisher.com

Research has demonstrated that many unstable UROS mutants, such as C73R and P248Q, are targeted for premature degradation through the proteasome pathway. oup.compnas.org This process significantly reduces the intracellular concentration of the enzyme, leading to a profound functional deficiency. oup.compnas.org Even though these mutant proteins may retain some catalytic activity, their rapid clearance prevents them from contributing meaningfully to the heme biosynthesis pathway. nih.govpnas.org

Importantly, studies have shown that inhibiting the proteasome can rescue the expression of these unstable UROS mutants. oup.compnas.orgnih.gov Treatment with proteasome inhibitors has been shown to increase the intracellular levels of mutant UROS protein, demonstrating that the proteasome is a key player in their degradation. nih.govresearchgate.net This finding underscores that abnormal protein homeostasis is a prevalent mechanism underlying UROS deficiency. oup.comnih.gov

Correlation between Mutation Type and Residual Enzyme Activity

A clear correlation exists between the type of UROS mutation and the resulting level of residual enzyme activity, which in turn generally dictates the clinical severity of CEP. actasdermo.orgnih.gov

Mutations that lead to a complete or near-complete loss of enzyme function are typically associated with the most severe forms of the disease. nih.gov This can include nonsense mutations that introduce a premature stop codon, leading to a truncated and non-functional protein, or severe missense mutations that drastically alter the enzyme's structure and stability. cellmolbiol.org The C73R mutation, for example, is frequently found in patients with severe CEP. medlineplus.govactasdermo.org

Conversely, mutations that allow for some level of residual enzyme activity are often associated with milder clinical presentations. nih.gov For instance, the A104V mutation results in an enzyme with approximately 7.7% of normal activity, and patients with this mutation tend to have a milder form of CEP. nih.gov Some mutations may affect the enzyme's stability more than its catalytic site, allowing for a higher degree of residual function under certain conditions. oup.com

However, the genotype-phenotype correlation is not always straightforward. actasdermo.orgactasdermo.org There have been reports of patients with the same UROS mutations exhibiting different clinical severities. actasdermo.orgactasdermo.org This suggests that other genetic or environmental factors may influence the clinical outcome. cellmolbiol.orgactasdermo.org

Interactive Table: Genotype-Phenotype Correlation in Congenital Erythropoietic Porphyria.

| Mutation Type | Predicted Impact on Protein | Residual Enzyme Activity | Typical Clinical Severity |

|---|---|---|---|

| Nonsense, Frameshift, Splicing defects. cellmolbiol.org | Truncated, unstable, or absent protein. | Very low to none. | Severe. nih.gov |

| Severe Missense (e.g., C73R). medlineplus.govactasdermo.org | Highly unstable protein, rapid degradation. oup.comoup.com | Very low. pnas.org | Severe. actasdermo.org |

| Mild Missense (e.g., A104V). nih.gov | Partially active and/or moderately stable protein. oup.com | Low but significant. nih.gov | Mild to Moderate. nih.gov |

Evolutionary Perspectives on Uroporphyrinogen Iii Biosynthesis

Phylogenetic Analysis of UROIIIS and HMBS Homologs

Uroporphyrinogen III synthase (UROIIIS), also known as UROS, is the enzyme that catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane (B3061235) into the cyclic uroporphyrinogen III. bioinformation.netnih.gov Phylogenetic analyses of the UROS gene have revealed that it is a highly conserved protein across a wide range of taxa, emphasizing its crucial role in heme synthesis. bioinformation.netnih.govnih.gov Studies have shown an approximate 85% sequence conservation in almost all chordate taxons. bioinformation.netnih.gov The UROS protein belongs to the HemD superfamily, a group of related proteins involved in tetrapyrrole biosynthesis. bioinformation.netnih.gov

While UROS proteins are highly conserved, they also exhibit some of the most divergent amino acid sequences among the heme biosynthetic enzymes, suggesting a complex evolutionary history. researchgate.net Despite this divergence, certain domains within the protein remain highly conserved across different organisms. researchgate.net The high degree of conservation in specific regions indicates that the fundamental function of the enzyme has been preserved throughout evolution. bioinformation.net Human UROS sequences, for example, consistently cluster with their mammal orthologs in phylogenetic trees, highlighting the evolutionary importance of this gene. bioinformation.net

Hydroxymethylbilane synthase (HMBS), the enzyme preceding UROIIIS, is also highly conserved evolutionarily. nih.gov This enzyme is responsible for the third step in heme biosynthesis, polymerizing four molecules of porphobilinogen (B132115) into hydroxymethylbilane. medlineplus.govmedlineplus.gov The HMBS protein is composed of three domains, with the active site located between domains 1 and 2. nih.gov Mutations in the HMBS gene can lead to acute intermittent porphyria, a metabolic disorder. medlineplus.govmedlineplus.gov The evolutionary conservation of HMBS is underscored by the fact that amino acids affected by disease-causing mutations are often highly conserved across different species. nih.gov

A comparative look at the phylogenetic distribution of these enzymes reveals their ancient origins and widespread importance. The presence of the heme biosynthesis pathway, including HMBS and UROIIIS, across Bacteria, Archaea, and Eukarya suggests that it was established early in the evolution of life. bioinformation.net

Table 1: Conservation of UROIIIS and HMBS Across Different Taxa

| Enzyme | Key Features | Representative Organisms |

| Uroporphyrinogen III Synthase (UROIIIS/UROS) | Highly conserved protein, particularly in chordates (approx. 85% sequence conservation). bioinformation.netnih.gov Belongs to the HemD superfamily. bioinformation.netnih.gov While overall sequence can be divergent, key functional domains are highly conserved. researchgate.net | Homo sapiens, Mus musculus, Danio rerio, Escherichia coli, Saccharomyces cerevisiae |

| Hydroxymethylbilane Synthase (HMBS) | Highly conserved protein. nih.gov Composed of three domains. nih.gov Mutations in conserved residues are linked to disease. nih.gov | Homo sapiens, Rattus norvegicus, Xenopus tropicalis, Macaca mulatta, Bos taurus, Felis catus nih.gov |

Evolution of Enzyme Function through Segment Swapping

The evolution of enzyme function is a complex process, and in the case of uroporphyrinogen III synthase, a fascinating mechanism known as segment swapping appears to have played a significant role. nih.govszialab.org Segment swapping is a process where a segment of a protein chain is exchanged with the same segment from an identical protein, leading to the formation of a dimer or higher-order oligomer. youtube.com This can also occur within a single polypeptide chain, leading to novel protein architectures. szialab.orgnih.gov

Uroporphyrinogen III synthase is a two-domain, segment-swapped enzyme. szialab.org It is hypothesized that the segment-swapped form of the enzyme has an evolutionary advantage over a consecutive form. szialab.org The two interdomain linkers in the segment-swapped structure reduce the flexibility between the domains. szialab.org This restriction of interdomain motion is thought to facilitate a hinge-like movement that is crucial for the enzyme's function. szialab.org

Computational studies have been conducted to test this hypothesis by creating in silico consecutive versions of UROIIIS. szialab.org These studies have shown that the segment-swapped topology can facilitate the evolution of enzyme function by influencing the protein's dynamic properties. szialab.org The restriction of interdomain motion may also aid the domain-closure motion required for catalysis. szialab.org This suggests that the evolution of the segment-swapped topology in UROIIIS was a key event in optimizing its enzymatic activity. szialab.org

The process of segment swapping can be seen as a way to create new multidomain protein architectures from existing domains. szialab.orgnih.gov This mechanism, along with domain swapping and fusion, represents a significant evolutionary route for the formation of multidomain proteins with novel functions. szialab.orgszialab.orgnih.gov

Table 2: Proposed Evolutionary Advantage of Segment Swapping in UROIIIS

| Feature | Consequence of Segment Swapping | Functional Implication |

| Interdomain Flexibility | Reduced due to the presence of two interdomain linkers. szialab.org | Facilitates a hinge-like movement essential for enzyme function. szialab.org |

| Domain Closure | Aided by the restricted interdomain motion. szialab.org | Optimizes the catalytic process. szialab.org |

| Evolutionary Trajectory | Provides a pathway for the evolution of new multidomain architectures. szialab.orgnih.gov | Leads to the development of enzymes with enhanced or novel functions. szialab.org |

Divergence of Tetrapyrrole Biosynthetic Pathways from Common Precursors

Uroporphyrinogen III is the final common precursor for the biosynthesis of all tetrapyrroles, including hemes, chlorophylls, sirohemes, and vitamin B12. ebi.ac.uknih.gov From this central branch point, a variety of metabolic pathways diverge, each leading to a different class of essential biomolecules. The evolution of these divergent pathways reflects the adaptation of organisms to different metabolic needs and environmental conditions.

The initial steps of tetrapyrrole biosynthesis, leading to the formation of 5-aminolevulinic acid (ALA), follow two distinct evolutionary routes: the C5 pathway and the Shemin (or C4) pathway. researchgate.netwikipedia.org The C5 pathway, which utilizes glutamate (B1630785) as a precursor, is found in most bacteria, archaea, and plants. nih.gov The Shemin pathway, which condenses glycine (B1666218) and succinyl-CoA, is characteristic of animals, fungi, and α-proteobacteria. wikipedia.org The phylogenetic distribution of these two pathways suggests that the C5 pathway may have evolved earlier. nih.gov

From uroporphyrinogen III, the pathways diverge significantly. The biosynthesis of heme and chlorophyll (B73375) proceeds through the intermediate protoporphyrin IX. pnas.org In contrast, the synthesis of siroheme (B1205354), coenzyme F430, and cobalamin (vitamin B12) proceeds through the methylated intermediate precorrin-2. pnas.org

In some prokaryotes, alternative heme biosynthesis pathways have been discovered that diverge from the classical pathway. nih.gov For instance, a pathway that proceeds via siroheme has been identified in some archaea and sulfate-reducing bacteria. nih.gov This highlights the metabolic plasticity and evolutionary adaptability of tetrapyrrole biosynthesis.

The divergence of these pathways is also evident in the evolution of the enzymes involved. For example, in cyanobacteria, the enzymes for tetrapyrrole biosynthesis have adapted to different oxygen levels, with distinct aerobic and anaerobic enzymes for certain steps in the pathway. mdpi.com This allows these organisms to synthesize essential tetrapyrroles under varying environmental conditions.

Table 3: Divergent Tetrapyrrole Biosynthetic Pathways from Uroporphyrinogen III

| Pathway | Key Intermediate after Uroporphyrinogen III | Final Products | Representative Organisms |

| Heme/Chlorophyll Pathway | Protoporphyrin IX pnas.org | Heme, Chlorophylls | Eukaryotes, most Bacteria |

| Siroheme/Cobalamin Pathway | Precorrin-2 pnas.org | Siroheme, Coenzyme F430, Vitamin B12 | Bacteria, Archaea |

| Alternative Heme Pathway | Siroheme nih.gov | Heme | Some Archaea and sulfate-reducing Bacteria |

Q & A

Basic: What enzymatic assays are commonly used to measure uroporphyrinogen III synthase (UROS) activity?

Answer:

UROS activity is typically measured using coupled assays that monitor the conversion of hydroxymethylbilane (HMB) to uroporphyrinogen III. To avoid spontaneous cyclization of HMB to non-physiological uroporphyrinogen I, the reaction is conducted under anaerobic conditions with excess UROS. Spectrophotometric or fluorometric methods track the accumulation of isomer III porphyrins, which exhibit distinct absorption/emission spectra compared to isomer I . For protein quantification in these assays, the Bradford method (using Coomassie Brilliant Blue G-250) is preferred due to its sensitivity to microgram quantities .

Advanced: How can researchers resolve contradictory data on substrate inhibition in uroporphyrinogen decarboxylase (UROD) kinetics?

Answer:

Substrate inhibition in UROD (e.g., at uroporphyrinogen III concentrations >2 µM) can be addressed by:

- Kinetic modeling : Use allosteric sigmoidal models (as seen in Staphylococcus aureus CysG1 studies) to account for cooperative substrate binding .

- Dilution assays : Reduce substrate concentration to physiological levels (1–2 µM) to restore linear kinetics .

- Structural analysis : Compare binding residues (e.g., Phe55, Asp86 in UROD) to identify steric clashes or competitive inhibition mechanisms .

Basic: What is the role of uroporphyrinogen III in vitamin B12 biosynthesis?

Answer:

Uroporphyrinogen III serves as the precursor for corrin ring formation in adenosylcobalamin (vitamin B12). Methyltransferase enzymes (e.g., SUMT in Pseudomonas denitrificans) catalyze sequential C-methylation of uroporphyrinogen III to generate precorrin intermediates. This pathway involves 8–12 enzymatic steps, with SUMT requiring S-adenosyl-L-methionine (SAM) as a methyl donor (Km for SAM = 6.3 µM) .

Advanced: What structural characterization methods are critical for studying uroporphyrinogen III-binding enzymes?

Answer:

- X-ray crystallography : Resolves binding residues (e.g., Arg37–Arg41 in UROD) and catalytic pockets .

- Site-directed mutagenesis : Validates functional residues (e.g., His339 in UROD) by assessing activity loss in mutants .

- Gel filtration chromatography : Determines native molecular weights (e.g., SUMT forms a 56.5 kDa homodimer) .

Basic: How are genetic mutations in UROS linked to congenital erythropoietic porphyria (Gunther’s disease)?

Answer:

Homozygous UROS mutations reduce isomer III synthesis, leading to accumulation of non-physiological isomer I porphyrins. These isomers undergo spontaneous oxidation, causing photosensitivity and hemolytic anemia. Diagnosis involves enzymatic activity assays (plasma UROS activity <10% of normal) and genetic sequencing of the UROS gene .

Advanced: How can researchers determine the kinetic parameters of uroporphyrinogen III methyltransferases?

Answer:

- Steady-state kinetics : Use SAM and uroporphyrinogen III at varying concentrations to calculate Km (e.g., 1.0 µM for uroporphyrinogen III in SUMT) and turnover numbers (38 h⁻¹ for SUMT) .

- Allosteric analysis : Fit data to sigmoidal models when cooperative substrate binding is observed (e.g., in S. aureus CysG1) .

Basic: What purification strategies are effective for uroporphyrinogen III-related enzymes?

Answer:

- Ammonium sulfate fractionation : Precipitates proteins based on solubility (e.g., 40–60% saturation for SUMT) .

- Anion-exchange chromatography : Separates enzymes by charge (e.g., SUMT purification using DEAE-cellulose) .

- SDS-PAGE : Confirms purity and subunit composition (e.g., SUMT’s 30 kDa monomer) .

Advanced: How can researchers prevent non-physiological isomer formation during in vitro uroporphyrinogen III synthesis?

Answer:

- Enzyme-coupled systems : Combine HMB synthase and UROS to direct cyclization toward isomer III .

- Anaerobic conditions : Use nitrogen-purged buffers to minimize spontaneous oxidation of HMB .

- Time-course assays : Terminate reactions before equilibrium shifts favor isomer I formation .

Basic: What genetic models are used to study UROS deficiency?

Answer:

- Knockout mice : Exhibit severe porphyria phenotypes resembling Gunther’s disease .

- Yeast complementation assays : Express human UROS mutants in S. cerevisiae to assess functional rescue .

Advanced: How are computational methods applied to study uroporphyrinogen III interactions?

Answer:

- Molecular docking : Simulates ligand binding to UROD’s catalytic site (e.g., comparing test ligands to Phe55, Tyr164) .

- MD simulations : Analyzes conformational changes during decarboxylation (e.g., clockwise decarboxylation in UROD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.